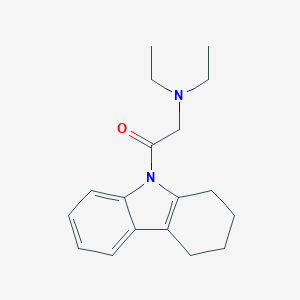![molecular formula C22H42N4O7S2 B249906 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione](/img/structure/B249906.png)
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione, also known as HODT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a critical role in maintaining cellular redox balance.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both in vitro and in vivo anticancer activity against a wide range of cancer cell lines and tumor models. This compound has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione. One direction is to investigate the potential of this compound as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to explore the use of this compound as a redox mediator in the development of biosensors for the detection of biomolecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion:
In conclusion, this compound is a compound that has shown promise in various scientific research applications, including catalysis, electrochemistry, and biomedical research. Its mechanism of action and biochemical and physiological effects are still under investigation, but it has demonstrated anticancer activity and antioxidant activity. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione involves the reaction of 1,3,5-trithiane with ethylenediamine in the presence of a catalyst. The resulting compound is then oxidized using hydrogen peroxide to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedical research. In catalysis, this compound has been shown to exhibit excellent catalytic activity in the oxidation of alcohols. In electrochemistry, this compound has been used as a redox mediator in the development of biosensors. In biomedical research, this compound has been investigated for its potential as an anticancer agent.
Propriétés
Formule moléculaire |
C22H42N4O7S2 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
6,9,12,15,23,26,31-heptaoxa-1,3,18,20-tetrazabicyclo[18.8.5]tritriacontane-2,19-dithione |
InChI |
InChI=1S/C22H42N4O7S2/c34-21-23-1-7-27-13-17-32-19-20-33-18-14-28-8-2-24-22(35)26-4-10-29-9-3-25(21)5-11-30-15-16-31-12-6-26/h1-20H2,(H,23,34)(H,24,35) |
Clé InChI |
PVFYDAYGUDWEDU-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1 |
SMILES canonique |
C1COCCOCCOCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)



![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)



![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
